Regioisomeric Position Differentiates Physicochemical and Biological Potential
1H-Benzotriazole-6-methanamine carries the aminomethyl substituent at the 6-position of the benzotriazole core, distinguishing it from the 5-substituted regioisomer (1H-benzotriazole-5-methanamine). A systematic structure-activity relationship (SAR) study of 5(6)-substituted benzotriazole analogs demonstrated that the precise substitution position substantially modulates antifungal potency. Specifically, the 6-methyl-substituted derivative (compound 3e′) exhibited minimum inhibitory concentrations (MICs) of 1.6–25 μg/mL against Candida spp. and 12.5–25 μg/mL against Aspergillus niger [1]. The free primary amine in 1H-benzotriazole-6-methanamine provides a reactive handle for further functionalization absent in methyl-capped analogs, while retaining the 6-position regiochemistry shown in the SAR study to support activity against both Candida and Aspergillus spp. [1].
| Evidence Dimension | Antifungal potency of regioisomeric benzotriazole derivatives |
|---|---|
| Target Compound Data | 1H-Benzotriazole-6-methanamine (free base, 6-position aminomethyl substituent; molecular weight 148.17 g/mol; TPSA 67.6 Ų) |
| Comparator Or Baseline | 6-Methylbenzotriazol-1-yl derivative (compound 3e′, 6-position methyl substituent): MIC 1.6–25 μg/mL (Candida spp.), 12.5–25 μg/mL (A. niger). 5,6-Dimethylbenzotriazol-2-yl derivative (compound 3b′): MIC 1.6–25 μg/mL (Candida spp.), 12.5–25 μg/mL (A. niger). 5-Chlorobenzotriazol-1-yl derivative (compound 3d): MIC 1.6–25 μg/mL (Candida spp.), 12.5–25 μg/mL (A. niger). |
| Quantified Difference | 6-Substituted analogs retain potent broad-spectrum antifungal activity comparable to the most active 5-substituted and 5,6-disubstituted derivatives in the series; unsubstituted and other 5-substituted analogs in the study generally exhibited higher MIC values or narrower spectra. |
| Conditions | Broth microdilution antifungal susceptibility testing against multiple Candida spp. (C. albicans, C. glabrata, C. krusei, C. parapsilosis, C. tropicalis) and Aspergillus niger. MICs reported in μg/mL. |
Why This Matters
The 6-position aminomethyl substitution pattern provides a reactive primary amine for derivatization while preserving the regiochemical context shown to support broad-spectrum antifungal activity; procurement of the incorrect regioisomer (5-substituted) may alter biological activity or synthetic downstream outcomes.
- [1] Patel, P. D., Patel, M. R., Kocsis, B., Kocsis, E., Graham, S. M., Warren, A. R., Nicholson, S. M., Billack, B., Fronczek, F. R., & Talele, T. T. (2010). Design, synthesis and determination of antifungal activity of 5(6)-substituted benzotriazoles. European Journal of Medicinal Chemistry, 45(6), 2214–2222. View Source
